Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
Description
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate (molecular formula: C₉H₁₃NO₄, molecular weight: 199.2 g/mol) is a dihydrofuran derivative characterized by a partially saturated furan ring with two methyl groups at position 5, a ketone group at position 2, and an ethyl ester moiety at position 3 .
Properties
CAS No. |
67498-38-8 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-12-7(10)6-5-9(2,3)13-8(6)11/h5H,4H2,1-3H3 |
InChI Key |
UPSCNRAMJCKATF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(OC1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates with zinc enolates prepared from zinc and 1-aryl-2-bromo-2-phenylethanones . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include zinc enolates, bromoketones, and various oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with zinc enolates can yield ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates .
Scientific Research Applications
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammation and cell proliferation . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The following table summarizes key structural analogues and their distinguishing features:
Functional Group Impact on Reactivity and Bioactivity
- Amino Substituents: The introduction of an amino group at position 4 (e.g., ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) enhances nucleophilicity, enabling further derivatization via acylation or alkylation .
- Bromomethyl Group : The bromomethyl analogue (ethyl 4-(bromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate) serves as a versatile alkylating agent, with applications in cross-coupling reactions .
- Antiviral Activity: Compound CW-33 demonstrates significant antiviral efficacy, attributed to its 3',5'-dimethylanilino substituent, which likely modulates intracellular calcium signaling pathways in viral replication .
Physicochemical Properties
- Molecular Weight and Solubility : Bromomethyl-substituted derivatives exhibit higher molecular weights (e.g., 277.11 g/mol) and reduced aqueous solubility compared to the parent compound .
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